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molecular formula C10H16 B8452172 1,4,6-Octatriene, 2,7-dimethyl-, (E)- CAS No. 61640-41-3

1,4,6-Octatriene, 2,7-dimethyl-, (E)-

Cat. No. B8452172
M. Wt: 136.23 g/mol
InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970592

Procedure details

50 ml of distilled isoprene, 1 kg of dioxane, 5 g (16.5 mmol) of palladium acetylacetonate, 23.1 g (82.5 mmol) of tricyclohexylphosphine and 1.9 g (16.5 mmol) of 85% phosphoric acid in a four-necked flask are held under reflux under an argon atmosphere until the internal temperature exceeds 90°C. 1 kg of isoprene is then added dropwise at an oil-bath temperature of 120°C in such a manner that the internal temperature does not fall below 88°C (ca 30 ml/hour) but remains in the range of 90°-95°C. After 50 hours, the isoprene addition is terminated, the product now consisting essentially of 2,7-dimethyl-1,3,7-octatriene. The mixture is left to react for a further 40 hours, the internal temperature rising to 105°-108°C. The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg. The black-coloured residual oil is steam-distilled, 780 g of distillate being obtained. The residue (trimers and polymers) amounts to 215 g. By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there are obtained 550 g of 2,7-dimethyl-1,4,6-octatriene; nD20 =1.4885. Odour: fatty, green, soapy, terpene-like.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
23.1 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P(=O)(O)(O)O.O1CCOCC1>[CH3:5][C:3]([CH2:2][CH:1]=[CH:1][CH:2]=[C:3]([CH3:5])[CH3:4])=[CH2:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
5 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
Name
Quantity
23.1 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
1.9 g
Type
catalyst
Smiles
P(O)(O)(O)=O
Name
Quantity
1 kg
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
C=CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux under an argon atmosphere until the internal temperature
CUSTOM
Type
CUSTOM
Details
exceeds 90°C
CUSTOM
Type
CUSTOM
Details
does not fall below 88°C
CUSTOM
Type
CUSTOM
Details
remains in the range of 90°-95°C
CUSTOM
Type
CUSTOM
Details
is terminated
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to react for a further 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
rising to 105°-108°C
CUSTOM
Type
CUSTOM
Details
The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The black-coloured residual oil is steam-distilled
CUSTOM
Type
CUSTOM
Details
780 g of distillate being obtained
DISTILLATION
Type
DISTILLATION
Details
By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
CC(=C)CC=CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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